5-Bromo-4-cyano-2-(trifluoromethyl)aniline
Overview
Description
5-Bromo-4-cyano-2-(trifluoromethyl)aniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-cyano-2-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes the bromination of 4-cyano-2-(trifluoromethyl)aniline. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-cyano-2-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to other functional groups under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
- Substituted anilines
- Amines
- Coupled aromatic compounds
Scientific Research Applications
Chemistry: 5-Bromo-4-cyano-2-(trifluoromethyl)aniline is used as a building block in organic synthesis. It is valuable in the preparation of various complex molecules through coupling reactions and other transformations .
Biology and Medicine: This compound is explored for its potential biological activities. It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in agrochemicals, dyes, and polymers .
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyano-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .
Comparison with Similar Compounds
- 4-Bromo-2-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
- 4-Bromo-3-(trifluoromethyl)aniline
Comparison: 5-Bromo-4-cyano-2-(trifluoromethyl)aniline is unique due to the presence of both a cyano group and a trifluoromethyl group on the aniline ring. This combination of functional groups imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
4-amino-2-bromo-5-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-2-7(14)5(8(10,11)12)1-4(6)3-13/h1-2H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOSUMLYCOFGOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)N)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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